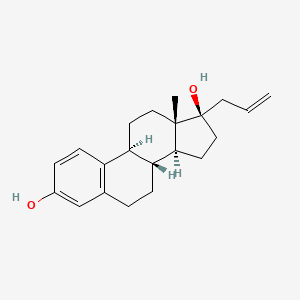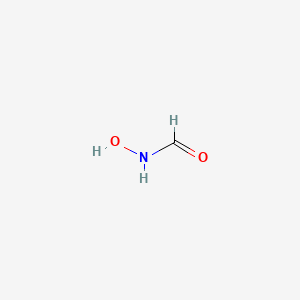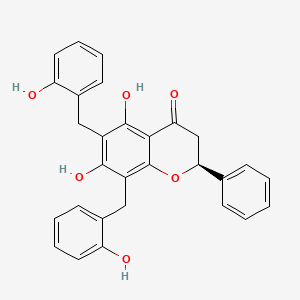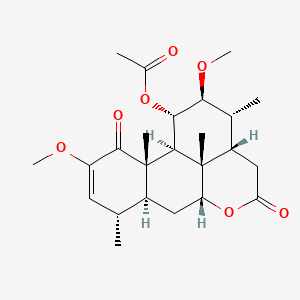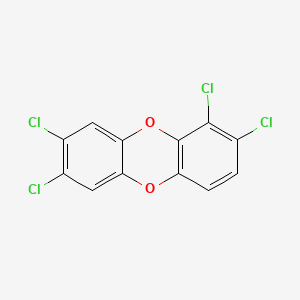
1,2,7,8-テトラクロロジベンゾ-p-ジオキシン
概要
説明
1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is an environmental pollutant that is produced as a by-product of industrial processes, such as the manufacture of pesticides, chlorinated hydrocarbons, and other chemicals. It is a highly toxic chemical compound that has been linked to a wide range of health problems, including cancer, reproductive and developmental disorders, and immune system disruption. TCDD is one of the most studied and well-known environmental pollutants, and its effects on human health and the environment have been extensively researched.
科学的研究の応用
毒性ゲノミクスとエピジェネティクス
TCDDは、その世代を超えたエピジェネティック効果について研究されてきました。ラットにおいて、TCDDへの曝露は、肝毒性や免疫抑制を含む様々な毒性を引き起こしました。 興味深いことに、曝露されたラットの未曝露の子孫でも、肝臓のトランスクリプトームプロファイルの変化や疾患発生率の上昇が見られ、エピジェネティックな修飾が示唆されています {svg_1}.
環境汚染と毒性
持続的な環境汚染物質として、TCDDは除草剤、殺虫剤、および産業副産物における存在が、重大な健康問題と関連付けられています。 研究は、動物およびヒト組織に対するその細胞毒性効果、および腫瘍発生や慢性疾患における潜在的な役割に焦点を当てています {svg_2}.
毒性の軽減
最近の研究では、TCDD誘発毒性を軽減するためのホウ素化合物の使用が検討されています。 これらの化合物は、ヒト末梢血単核球をTCDDの細胞毒性、遺伝毒性、および酸化ストレス効果から保護する効果を示しており、潜在的な化学予防剤として位置付けられています {svg_3}.
リスク評価と健康再評価
米国環境保護庁(EPA)は、TCDDの曝露と健康リスクの包括的な再評価を実施しました。 これらの再評価には、作用機序、用量反応、およびドラフト再評価からの科学的ハイライトに関する詳細な議論が含まれています {svg_4} {svg_5}.
メタボロミクスと生物学的機能
研究は、急性TCDD曝露によって引き起こされるメタボロミクスプロファイルの乱れにも取り組んでいます。 インジェニュイティパスウェイ解析を用いた研究では、TCDD処理に関連する上位の濃縮疾患と生物学的機能が特定され、その全身的な効果に関する洞察が得られています {svg_6}.
作用機序
Target of Action
The primary target of 1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor present in all cells and is involved in the expression of genes .
Mode of Action
TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .
Biochemical Pathways
A new fungus strain was isolated from activated sludge of Dagu Drainage River in Tianjin which was able to degrade 2,3,7,8-TCDD in the medium . The fungus strain degraded 2,3,7,8-TCDD to form intermediates, they were 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene and β-ketoadipic acid .
Pharmacokinetics
TCDD is a persistent organic pollutant . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is a colorless solid with no distinguishable odor at room temperature . Its solubility in water is 0.2 µg/L .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . TCDD can also invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .
Action Environment
TCDD is a persistent environmental contaminant . Because of their hydrophobic nature and resistance towards metabolism, these chemicals persist and bioaccumulate in fatty tissues of animals and humans . The Stockholm International Peace Research Institute considers dioxin as a potential military poison for several reasons, including its high toxicity to mammals, long disease course, damage that is long-term and incurable, and highly stable properties .
Safety and Hazards
将来の方向性
There is ongoing research into the effects of TCDD on human health and the environment . This includes studies on the bioaccumulation of TCDD in animals and humans, the impact of TCDD on public health, and the development of methods for the detoxification of TCDD from the environment .
Relevant Papers
There are many papers that have been published on the topic of TCDD. Some of these include studies on the synthesis and properties of TCDD , the effects of TCDD on human health , and the environmental impacts of TCDD .
生化学分析
Biochemical Properties
1,2,7,8-Tetrachlorodibenzo-P-dioxin exerts its biochemical effects primarily through interaction with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factorThis binding leads to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .
Cellular Effects
1,2,7,8-Tetrachlorodibenzo-P-dioxin has profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In immune cells, 1,2,7,8-Tetrachlorodibenzo-P-dioxin suppresses humoral immune responses by inhibiting B cell differentiation and immunoglobulin production. In epithelial cells, it impairs the intestinal epithelial barrier, leading to increased intestinal permeability and inflammation .
Molecular Mechanism
The molecular mechanism of 1,2,7,8-Tetrachlorodibenzo-P-dioxin involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR-1,2,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus, where it interacts with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, leading to changes in gene expression. These changes include the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism and the downregulation of genes involved in cell cycle regulation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,7,8-Tetrachlorodibenzo-P-dioxin can vary over time. Short-term exposure to 1,2,7,8-Tetrachlorodibenzo-P-dioxin induces acute toxicity, including hepatotoxicity, immunosuppression, and developmental toxicity. Long-term exposure leads to chronic effects such as carcinogenesis, endocrine disruption, and reproductive toxicity. The stability and persistence of 1,2,7,8-Tetrachlorodibenzo-P-dioxin in biological systems contribute to its long-term effects .
Dosage Effects in Animal Models
The effects of 1,2,7,8-Tetrachlorodibenzo-P-dioxin in animal models are dose-dependent. Low doses of 1,2,7,8-Tetrachlorodibenzo-P-dioxin can cause subtle changes in gene expression and immune function, while high doses result in severe toxicity, including wasting syndrome, thymic atrophy, and lethality. Threshold effects have been observed, where certain doses of 1,2,7,8-Tetrachlorodibenzo-P-dioxin trigger specific toxic responses .
Metabolic Pathways
1,2,7,8-Tetrachlorodibenzo-P-dioxin is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the hydroxylation of 1,2,7,8-Tetrachlorodibenzo-P-dioxin, leading to the formation of more water-soluble metabolites that can be excreted from the body. The high lipophilicity of 1,2,7,8-Tetrachlorodibenzo-P-dioxin allows it to persist in adipose tissues, leading to prolonged exposure and bioaccumulation .
Transport and Distribution
1,2,7,8-Tetrachlorodibenzo-P-dioxin is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature. It accumulates in lipid-rich tissues such as adipose tissue, liver, and skin. The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating the cellular uptake and distribution of 1,2,7,8-Tetrachlorodibenzo-P-dioxin. Upon binding to AhR, 1,2,7,8-Tetrachlorodibenzo-P-dioxin is transported to the nucleus, where it exerts its toxic effects .
Subcellular Localization
Within cells, 1,2,7,8-Tetrachlorodibenzo-P-dioxin is primarily localized in the cytoplasm and nucleus. The binding of 1,2,7,8-Tetrachlorodibenzo-P-dioxin to the aryl hydrocarbon receptor (AhR) facilitates its translocation to the nucleus, where it interacts with DNA and regulates gene expression. The subcellular localization of 1,2,7,8-Tetrachlorodibenzo-P-dioxin is critical for its biological activity and toxicity .
特性
IUPAC Name |
1,2,7,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCLBKUTXYYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073478 | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34816-53-0 | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34816-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,2,7,8-TCDD once it enters an organism?
A: Research using radiolabeled 1,2,7,8-TCDD in a ruminating Holstein calf demonstrated that after oral administration, the compound is primarily excreted through feces (81.6% of the dose) with a smaller proportion excreted in urine (10.6%). [] The study also revealed that 1,2,7,8-TCDD accumulated in various tissues, with the highest concentrations found in the intestines, rumen, liver, and carcass. [] This indicates that while a significant portion is eliminated, 1,2,7,8-TCDD can persist in certain tissues.
Q2: Are there any noticeable differences in how 1,2,7,8-TCDD is distributed within different species?
A: Studies comparing 1,2,7,8-TCDD distribution in calves and common carp highlight some key differences. In carp, visceral fat was identified as the primary site of accumulation, followed by the liver. [] This contrasts with the calf study, where intestinal tissues showed the highest concentrations. [] These findings suggest that species-specific physiological factors influence the distribution and accumulation of 1,2,7,8-TCDD.
Q3: Does 1,2,7,8-TCDD undergo any metabolic transformations within the body?
A: Both the calf and carp studies provide evidence of 1,2,7,8-TCDD metabolism. The calf study identified a hydroxylated metabolite in the plasma, raising concerns about potential interference with thyroid hormone homeostasis. [] Research in carp revealed the presence of at least three metabolites in bile, with the parent compound representing only a small fraction of the total radioactive material. [] These findings demonstrate that while 1,2,7,8-TCDD is considered persistent, it can undergo metabolic transformations, potentially leading to the formation of metabolites with different toxicological properties.
Q4: How do the physicochemical properties of 1,2,7,8-TCDD influence its distribution in food products?
A: A study investigating the distribution of various contaminants in fortified milk revealed a correlation between a compound's lipophilicity and its distribution between skim milk and fat, as well as between curd and whey. [] Given that 1,2,7,8-TCDD is highly lipophilic, this research suggests that it would likely be concentrated in the fat fraction of milk. This information is crucial for understanding the potential human health risks associated with the consumption of contaminated dairy products.
Q5: What are the environmental implications of 1,2,7,8-TCDD's persistence and potential for bioaccumulation?
A: The studies highlighting the persistence of 1,2,7,8-TCDD in animal tissues and its presence in various compartments of milk underscore the potential for this compound to bioaccumulate in the environment and enter the food chain. [, , ] This bioaccumulation poses a significant ecological risk, as top predators, including humans, can be exposed to higher concentrations of 1,2,7,8-TCDD through the consumption of contaminated food sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



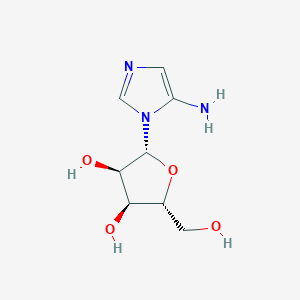
![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)


![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
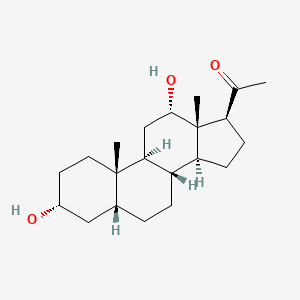
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
